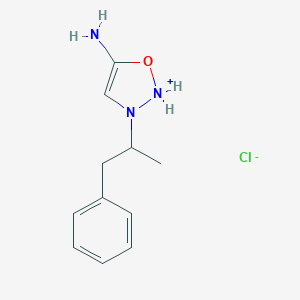
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a synthetic organic compound with a unique structure that combines an oxadiazole ring with an amino group and a phenylethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the oxadiazole ring.
Addition of the Phenylethyl Substituent: The phenylethyl group can be added through alkylation reactions, using reagents like alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially yielding various reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxadiazole ring and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism of action of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and the oxadiazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The phenylethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-thiadiazole: Features a thiadiazole ring.
Uniqueness
The uniqueness of 5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
3441-64-3 |
|---|---|
分子式 |
C11H14ClN3O |
分子量 |
239.70 g/mol |
IUPAC 名称 |
3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9H,7,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
BWIUAZQYZGZFLY-UHFFFAOYSA-M |
SMILES |
CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |
规范 SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N.[Cl-] |
相关CAS编号 |
22293-47-6 (Parent) |
同义词 |
3-(β-Phenylisopropyl)sydnonimine hydrochloride; Sydnophen; 3-(α-Methylphenethyl)sydnone Imine; 3-(1-methyl-2-phenylethyl)sydnone Imine; 5-Amino-3-(1-methyl-2-phenylethyl)-1,2,3-Oxadiazolium Chloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


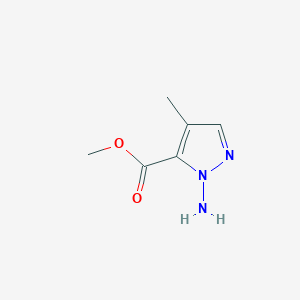
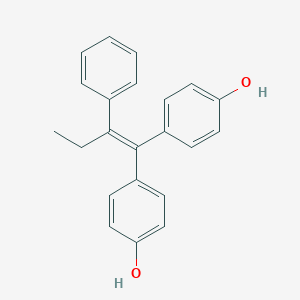


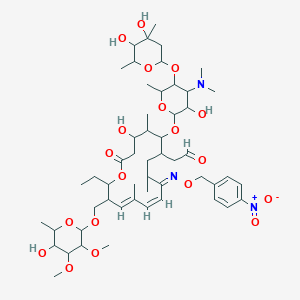
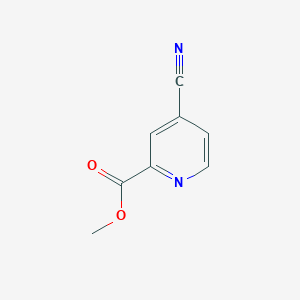

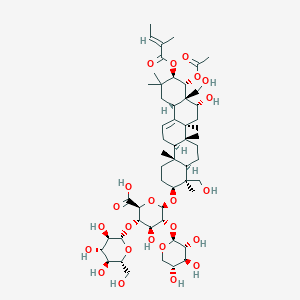
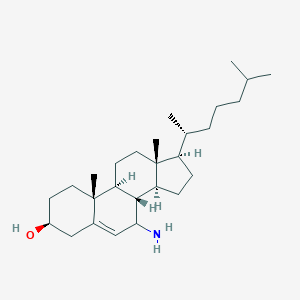
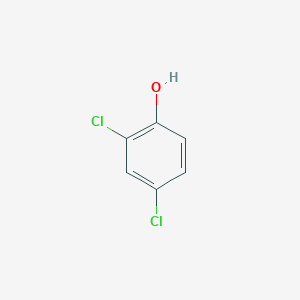
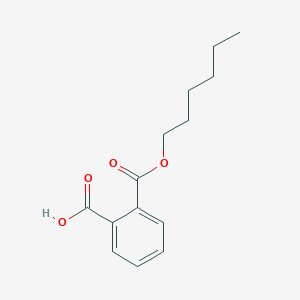
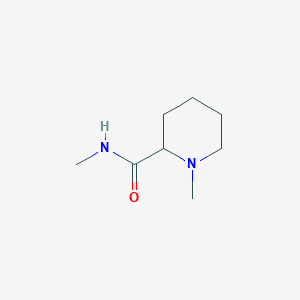

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
